molecular formula C9H8BrFO B3308918 1-(Allyloxy)-2-bromo-4-fluorobenzene CAS No. 94083-66-6

1-(Allyloxy)-2-bromo-4-fluorobenzene

Cat. No.: B3308918
CAS No.: 94083-66-6
M. Wt: 231.06 g/mol
InChI Key: TWQWKEKIPAEXME-UHFFFAOYSA-N
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Description

“1-(Allyloxy)-2-bromo-4-fluorobenzene” is a chemical compound. It contains an allyloxy group, a bromine atom, and a fluorine atom attached to a benzene ring at positions 1, 2, and 4 respectively . The allyloxy group consists of an allyl group (a propene molecule missing one hydrogen) connected to an oxygen atom .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods . For instance, allyloxy groups can be introduced to molecules through reactions with allyl glycidyl ether in alkaline conditions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with an allyloxy group, a bromine atom, and a fluorine atom attached at positions 1, 2, and 4 respectively . The allyloxy group is known to participate in conjugation, where electrons can be delocalized over multiple atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in various reactions . For instance, allyloxy groups can participate in [1,3] O-to-C rearrangements .

Scientific Research Applications

  • Synthesis and Radiochemistry : One study discusses the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is significant for 18F-arylation reactions in radiochemistry. This compound is prepared using nucleophilic aromatic substitution reactions and is valuable for applications in metallo-organic and Pd-catalyzed coupling reactions (Ermert et al., 2004).

  • Radical Chemistry : Another research focuses on the reaction of hydroxyl radicals with 1-bromo-2-fluorobenzene in aqueous solutions, forming radical cations. This study provides insights into the reactivity and interaction of such compounds with hydroxyl radicals, which is crucial in understanding their chemical behavior (Mohan & Mittal, 1996).

  • Organic Synthesis : Research on 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives illustrates the use of 1-bromo-4-fluorobenzene derivatives in organic synthesis. This study highlights how these compounds can be modified through various chemical reactions to produce valuable products in organic chemistry (Trost, Dogra, & Franzini, 2004).

  • Photostimulated Reactions : A study on the photostimulated reactions of aryl and alkyl chlorides and bromides, including 1-allyloxy-2-bromo-4-fluorobenzene, reveals interesting insights into the synthesis of reduced products and cyclized compounds under specific conditions. This research contributes to the field of photostimulated organic synthesis (Vaillard, Postigo, & Rossi, 2004).

  • Electrochemical Fluorination : In a study focused on electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, the researchers investigate the mechanisms of difluorobenzene formation. This work provides insights into electrochemical processes relevant to organic and pharmaceutical chemistry (Horio et al., 1996).

Properties

IUPAC Name

2-bromo-4-fluoro-1-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQWKEKIPAEXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-bromo-4-fluorophenol (9.75 g, 0.051 mol) and potassium carbonate (7.76 g, 0.056 mol) in acetone (125 mL) was added allyl bromide (4.64 mL, 0.054 mol) and the reaction mixture heated to reflux for 3.5 hours. The cooled reaction mixture was then poured into water and the resulting oily suspension extracted with dichloromethane (2×500 mL). The combined organic extracts were dried over magnesium sulfate, filtered and concentrated under reduced pressure to afford 11.79 g (100%) of 1-(allyloxy)-2-bromo-4-fluorobenzene as a yellow oil. MS (ESI) m/z 229.9 (M+).
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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